Cas no 926232-19-1 ((2-amino-6-chlorophenyl)diethylamine)

(2-Amino-6-chlorophenyl)diethylamine is a versatile organic compound featuring both aromatic and amine functional groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloro and amino substituents on the phenyl ring enhances its reactivity, enabling selective modifications for targeted applications. Its diethylamine moiety further contributes to its utility in nucleophilic reactions and as a building block for complex molecular architectures. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in research and industrial processes. Suitable for use in controlled environments, it adheres to high-purity standards, facilitating precise synthetic pathways.
(2-amino-6-chlorophenyl)diethylamine structure
926232-19-1 structure
Product Name:(2-amino-6-chlorophenyl)diethylamine
CAS No:926232-19-1
MF:C10H15ClN2
MW:198.692501306534
MDL:MFCD09047245
CID:1073461
PubChem ID:16774840
Update Time:2025-05-26

(2-amino-6-chlorophenyl)diethylamine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-N1,N1-diethylbenzene-1,2-diamine
    • (2-amino-6-chlorophenyl)diethylamine(SALTDATA: FREE)
    • 3-Chloro-N~2~,N~2~-diethyl-1,2-benzenediamine
    • CS-0330252
    • BS-36339
    • 3-Chloro-N2,N2-diethyl-1,2-benzenediamine
    • DTXSID90588281
    • BMB23219
    • MFCD09047245
    • 3-Chloro-N*2*,N*2*-diethyl-benzene-1,2-dia mine
    • 3-chloro-2-N,2-N-diethylbenzene-1,2-diamine
    • (2-AMINO-6-CHLOROPHENYL)DIETHYLAMINE
    • AKOS000101965
    • BB 0246175
    • 926232-19-1
    • 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine
    • (2-amino-6-chlorophenyl)diethylamine
    • MDL: MFCD09047245
    • Inchi: 1S/C10H15ClN2/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4,12H2,1-2H3
    • InChI Key: FPHDPCSPKJQTGZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1N(CC)CC)N

Computed Properties

  • Exact Mass: 198.0923762g/mol
  • Monoisotopic Mass: 198.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 1.138
  • Boiling Point: 292.064°C at 760 mmHg
  • Flash Point: 130.436°C
  • Refractive Index: 1.59

(2-amino-6-chlorophenyl)diethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A605675-100mg
(2-amino-6-chlorophenyl)diethylamine
926232-19-1
100mg
$ 50.00 2022-06-08
TRC
A605675-500mg
(2-amino-6-chlorophenyl)diethylamine
926232-19-1
500mg
$ 70.00 2022-06-08
TRC
A605675-1g
(2-amino-6-chlorophenyl)diethylamine
926232-19-1
1g
$ 115.00 2022-06-08
abcr
AB264928-1 g
(2-Amino-6-chlorophenyl)diethylamine
926232-19-1
1g
€128.10 2023-04-26
abcr
AB264928-5 g
(2-Amino-6-chlorophenyl)diethylamine
926232-19-1
5g
€365.50 2023-04-26
abcr
AB264928-10 g
(2-Amino-6-chlorophenyl)diethylamine
926232-19-1
10g
€563.30 2023-04-26
abcr
AB264928-1g
(2-Amino-6-chlorophenyl)diethylamine; .
926232-19-1
1g
€94.10 2025-04-15
abcr
AB264928-5g
(2-Amino-6-chlorophenyl)diethylamine; .
926232-19-1
5g
€218.80 2025-04-15
abcr
AB264928-10g
(2-Amino-6-chlorophenyl)diethylamine; .
926232-19-1
10g
€322.30 2025-04-15
eNovation Chemicals LLC
Y1253988-5g
(2-AMINO-6-CHLOROPHENYL)DIETHYLAMINE
926232-19-1 95%
5g
$315 2024-06-07

(2-amino-6-chlorophenyl)diethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:926232-19-1)(2-amino-6-chlorophenyl)diethylamine
Order Number:A1191493
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):231.0
Email:sales@amadischem.com

Additional information on (2-amino-6-chlorophenyl)diethylamine

Introduction to (2-amino-6-chlorophenyl)diethylamine (CAS No. 926232-19-1)

(2-amino-6-chlorophenyl)diethylamine, identified by its CAS number 926232-19-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and its role as an intermediate in various chemical reactions. Its molecular structure, featuring both amino and chloro substituents on a phenyl ring, makes it a valuable building block for synthesizing more complex molecules with potential biological activity.

The chemical properties of (2-amino-6-chlorophenyl)diethylamine make it particularly useful in the synthesis of pharmacologically active compounds. The presence of both an amino group and a chloro group on the aromatic ring allows for diverse functionalization, enabling chemists to tailor the molecule for specific biological targets. This flexibility has been exploited in the development of drugs targeting neurological disorders, infectious diseases, and other therapeutic areas.

In recent years, there has been a growing interest in exploring the pharmacological potential of (2-amino-6-chlorophenyl)diethylamine and its derivatives. Researchers have been investigating its effects on various biological pathways, particularly those involved in neurotransmitter systems. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The diethylamine moiety, in particular, has been shown to influence receptor binding and metabolic pathways, making it a promising candidate for further investigation.

The synthesis of (2-amino-6-chlorophenyl)diethylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions, reductive amination, and condensation reactions. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis process. Advanced techniques such as flow chemistry and catalytic methods have been employed to improve scalability and reduce environmental impact.

One of the most compelling aspects of (2-amino-6-chlorophenyl)diethylamine is its role as a precursor in the synthesis of more complex molecules. For instance, it has been used to develop novel antiviral agents that target viral proteases and enzymes essential for replication. Additionally, its derivatives have shown promise in inhibiting certain kinases involved in cancer progression. These findings highlight the compound's potential as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.

The pharmacokinetic properties of (2-amino-6-chlorophenyl)diethylamine are also subjects of interest among researchers. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand how it behaves within the body. These studies are crucial for optimizing drug formulations and predicting potential side effects. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been utilized to predict how this compound interacts with biological targets and how it is processed by the body.

In conclusion, (2-amino-6-chlorophenyl)diethylamine (CAS No. 926232-19-1) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies for this compound, ensuring its continued relevance in the field of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:926232-19-1)(2-amino-6-chlorophenyl)diethylamine
A1191493
Purity:99%
Quantity:5g
Price ($):231.0
Email